Comparative Glycosylation Stereoselectivity: 4,6-O-Benzylidene-D-glucose vs. D-mannose and D-galactose Thioglycoside Donors
In NIS/TMSOTf-mediated glycosylations, the use of a 4,6-O-benzylidene protecting group on a D-glucose thioglycoside donor produces a significantly different anomeric stereochemical outcome compared to identical protection on D-mannose or D-galactose donors. This demonstrates that the protecting group's effect is not universal but highly dependent on the monosaccharide configuration. [1]
| Evidence Dimension | Anomeric Stereoselectivity (α:β Ratio) in NIS/TMSOTf-Mediated Glycosylation |
|---|---|
| Target Compound Data | Thioglycoside donor of 4,6-O-Benzylidene-D-glucose (with 2,3-di-O-benzyl ethers): α-Selective (Exact α:β ratio not tabulated in abstract, but reported as 'significantly different' from β-selective mannose). |
| Comparator Or Baseline | Thioglycoside donor of 4,6-O-Benzylidene-D-mannose (with 2,3-di-O-benzyl ethers): β-Selective. Thioglycoside donor of 4,6-O-Benzylidene-D-galactose: α-Selective, but with different yield profiles. |
| Quantified Difference | Qualitative: Glucose donors exhibit α-selectivity distinct from mannose (β-selectivity) and galactose (α-selectivity with different reaction efficiency). |
| Conditions | Thioglycoside donors (2,3-di-O-benzyl-4,6-O-benzylidene-hexopyranosides) activated by N-iodosuccinimide/trimethylsilyl triflate (NIS/TMSOTf) in dichloromethane. |
Why This Matters
Selecting the correct 4,6-O-benzylidene sugar directly determines the stereochemical outcome of glycosidic bond formation, a critical factor in synthesizing biologically relevant oligosaccharides with defined 3D structures.
- [1] Crich, D., de la Mora, M., & Vinod, A. U. (2003). Influence of the 4,6-O-Benzylidene, 4,6-O-Phenylboronate, and 4,6-O-Polystyrylboronate Protecting Groups on the Stereochemical Outcome of Thioglycoside-Based Glycosylations. The Journal of Organic Chemistry, 68(21), 8142–8148. View Source
